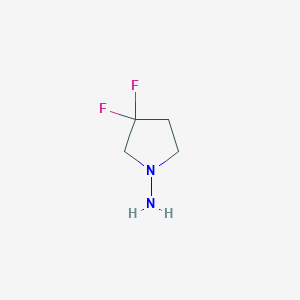

3,3-Difluoropyrrolidin-1-amine

Vue d'ensemble

Description

3,3-Difluoropyrrolidin-1-amine is a useful research compound. Its molecular formula is C4H8F2N2 and its molecular weight is 122.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 3,3-Difluoropyrrolidin-1-amine is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a key target in the treatment of diseases like diabetes.

Biochemical Pathways

The inhibition of Dipeptidyl peptidase 4 leads to increased levels of incretin hormones. These hormones are involved in the regulation of glucose metabolism, and their increased levels can help improve the control of blood glucose .

Pharmacokinetics

Studies suggest that the compound is rapidly absorbed in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The compound is primarily eliminated by both metabolism and renal clearance .

Result of Action

The inhibition of Dipeptidyl peptidase 4 by this compound results in the regulation of glucose metabolism. This can lead to improved control of blood glucose levels, which is beneficial in the treatment of diseases like diabetes .

Analyse Biochimique

Biochemical Properties

3,3-Difluoropyrrolidin-1-amine plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-IV, this compound helps to prolong the activity of these hormones, thereby enhancing insulin secretion and glucose regulation . The compound interacts with the active site of DPP-IV through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition.

Cellular Effects

This compound has been shown to influence various cellular processes. In pancreatic beta cells, it enhances insulin secretion by preventing the degradation of GLP-1 and GIP, which are crucial for stimulating insulin release in response to glucose . Additionally, this compound affects cell signaling pathways by modulating the activity of DPP-IV, leading to improved glucose uptake and metabolism in peripheral tissues. This compound also impacts gene expression related to insulin synthesis and secretion, further contributing to its beneficial effects on glucose homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of DPP-IV, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues This binding inhibits the enzymatic activity of DPP-IV, preventing the degradation of incretin hormones The prolonged activity of GLP-1 and GIP enhances insulin secretion and improves glucose regulation

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on DPP-IV, leading to sustained improvements in glucose regulation. The compound’s stability and efficacy may vary depending on specific experimental conditions, such as temperature and pH.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits DPP-IV and enhances insulin secretion without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DPP-IV. The major route of metabolism for this compound is hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by cytochrome P450 enzymes CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis and N-dealkylation, leading to the formation of various metabolites. These metabolic processes contribute to the elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is rapidly absorbed and distributed. The compound is primarily transported through the bloodstream, where it binds to plasma proteins and is delivered to target tissues . In peripheral tissues, this compound accumulates in areas with high DPP-IV activity, such as the pancreas and intestines. The distribution of the compound is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with DPP-IV and other molecular targets . The compound may also localize to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and secretion. Post-translational modifications, such as phosphorylation and glycosylation, may play a role in directing the subcellular localization and activity of this compound.

Activité Biologique

3,3-Difluoropyrrolidin-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, research findings, and case studies.

- Chemical Name : this compound

- CAS Number : 1260787-88-9

- Molecular Formula : CHFN

Research indicates that this compound may interact with various biological targets, although specific mechanisms remain under investigation. Its structure suggests potential interactions with neurotransmitter systems and various enzyme pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Neuropharmacological Effects

- Studies suggest that compounds similar to this compound may influence neurotransmitter release and receptor activity. For instance, modifications in pyrrolidine structures have shown promise as modulators of serotonin and dopamine receptors, which could be relevant in treating mood disorders.

-

Enzyme Inhibition

- The compound has been evaluated for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Inhibitors of DPP-IV can enhance incretin hormone levels, thereby improving glycemic control in diabetic patients.

-

Anticancer Activity

- Preliminary studies indicate that fluorinated pyrrolidines may exhibit cytotoxicity against various cancer cell lines. The specific impact of this compound on cancer cells remains to be fully elucidated but warrants further investigation.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: DPP-IV Inhibition

A study assessing the effects of various DPP-IV inhibitors found that compounds structurally similar to this compound showed significant inhibition of DPP-IV activity in vitro. The implications for diabetes treatment are profound, suggesting that such compounds could enhance insulin sensitivity and reduce blood sugar levels effectively.

Case Study 2: Neuropharmacological Impacts

In a rodent model examining the effects of pyrrolidine derivatives on anxiety-like behaviors, administration of a compound related to this compound resulted in reduced anxiety levels as measured by elevated plus maze tests. This suggests potential anxiolytic properties that merit further exploration.

Research Findings

Recent research has focused on the optimization of pyrrolidine-based compounds for better pharmacological profiles. Notably, modifications that increase lipophilicity have been shown to enhance brain penetration and bioavailability.

Table 2: Structure-Activity Relationship (SAR) Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Antidiabetic Agents:

3,3-Difluoropyrrolidin-1-amine has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Research indicates that it exhibits excellent selectivity and oral bioavailability, making it a promising candidate for the development of antidiabetic medications .

Cancer Therapeutics:

The compound is being investigated for its role in developing targeted therapies for cancer. Its ability to enhance the binding affinity of radiopharmaceuticals targeting fibroblast activation protein (FAP) has been noted, which may improve tumor uptake and retention in therapeutic applications . This mechanism is particularly relevant in the context of designing bi-specific heterodimeric radiotracers that can target multiple pathways in tumor cells.

Biological Research

Enzyme Interaction Studies:

Research into the interactions between this compound and various enzymes has revealed its potential as a tool for studying enzyme kinetics and mechanisms. Its fluorinated structure may enhance binding interactions due to the electronegative nature of fluorine, providing insights into enzyme-substrate dynamics .

Preclinical Models:

In preclinical studies, this compound has shown promise in models of metabolic diseases. Its efficacy and safety profiles are being evaluated to establish its therapeutic potential further .

Materials Science

Synthesis of Advanced Materials:

The compound serves as a building block in the synthesis of novel materials. Its unique chemical properties allow it to be incorporated into polymers and specialty chemicals, enhancing material performance in various applications.

Fluorinated Polymers:

Research has explored the use of this compound in creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in industries ranging from electronics to aerospace .

Case Studies

Propriétés

IUPAC Name |

3,3-difluoropyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2N2/c5-4(6)1-2-8(7)3-4/h1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACOMIPASUETBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.